molecular formula C16H15N3O4 B4036159 N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide

N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide

Cat. No.: B4036159
M. Wt: 313.31 g/mol
InChI Key: GAYUQSLPZPSWJY-UHFFFAOYSA-N
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Description

N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide is an organic compound characterized by the presence of an acetamido group, a methyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide typically involves the following steps:

    Acetylation: The acetamido group is introduced by reacting 4-nitrobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the acetylated intermediate with 3-methyl-4-aminophenol under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and acetylation steps, and large-scale batch reactors for the amidation process. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, would be integral to the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of N-(4-acetamido-3-methylphenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. The presence of the nitro and acetamido groups suggests it could be explored for antimicrobial or anti-inflammatory properties.

Industry

In the materials science field, derivatives of this compound could be used in the development of new polymers or as additives in coatings and adhesives due to their chemical stability and functional group diversity.

Mechanism of Action

The mechanism by which N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The nitro group could be reduced to form reactive intermediates that damage bacterial DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamido-3-methylphenyl)-2-chloropropanamide
  • N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide

Uniqueness

N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide is unique due to the presence of both the nitro and acetamido groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, which can be advantageous in specific applications such as drug design or material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-9-13(5-8-15(10)17-11(2)20)18-16(21)12-3-6-14(7-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUQSLPZPSWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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